molecular formula C17H15N5O2S B294582 6-[(2-Ethoxyphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Ethoxyphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294582
M. Wt: 353.4 g/mol
InChI Key: VTXHZAKUJOZKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Ethoxyphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 6-[(2-Ethoxyphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cancer cells in the G2/M phase of the cell cycle, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that the compound 6-[(2-Ethoxyphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the expression of various pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-[(2-Ethoxyphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity towards cancer cells. It has also been found to have low toxicity towards normal cells. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 6-[(2-Ethoxyphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most promising areas is in the development of new anticancer drugs based on this compound. Further research is also needed to explore its potential applications in other areas such as anti-inflammatory and anti-angiogenic agents. Additionally, studies are needed to optimize the synthesis method of this compound to improve its solubility and bioavailability.
In conclusion, 6-[(2-Ethoxyphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown significant potential as an anticancer agent. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the arrest of cancer cells in the G2/M phase of the cell cycle. While it has several advantages in lab experiments, such as high potency and selectivity towards cancer cells, its poor solubility in aqueous solutions can be a limitation. Further research is needed to explore its potential applications in other areas and optimize its synthesis method.

Synthesis Methods

The synthesis of 6-[(2-Ethoxyphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(2-ethoxyphenoxy) acetic acid with thiosemicarbazide and 4-bromopyridine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the desired compound.

Scientific Research Applications

The compound 6-[(2-Ethoxyphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown significant potential as an anticancer agent. It has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.

properties

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

6-[(2-ethoxyphenoxy)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15N5O2S/c1-2-23-13-5-3-4-6-14(13)24-11-15-21-22-16(19-20-17(22)25-15)12-7-9-18-10-8-12/h3-10H,2,11H2,1H3

InChI Key

VTXHZAKUJOZKGN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4

Canonical SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4

Origin of Product

United States

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